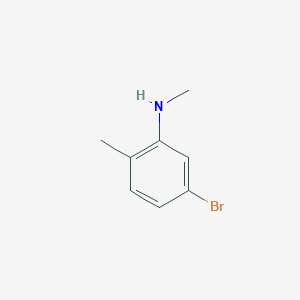

(5-Bromo-2-methyl-phenyl)-methyl-amine

Description

(5-Bromo-2-methyl-phenyl)-methyl-amine is a substituted aromatic amine that belongs to the broader class of anilines. Its structure, featuring a bromine atom and a methyl group on the phenyl ring, as well as a methyl group on the amine nitrogen, imparts a unique combination of electronic and steric properties. These characteristics make it a versatile intermediate in various chemical transformations.

| Property | Data |

| CAS Number | 216873-88-0 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₉H₁₂BrN chemicalbook.com |

| Molecular Weight | 214.1 g/mol chemicalbook.com |

| Synonym | N-methyl-1-(5-bromo-2-methylphenyl)methanamine |

Aromatic amines are a cornerstone of organic chemistry, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. echemi.com The reactivity of an aromatic amine is heavily influenced by the substituents on the aromatic ring. In the case of this compound, the methyl group is an electron-donating group, which can influence the basicity of the amino group. ontosight.ai Conversely, the bromine atom is an electron-withdrawing group via induction but can also participate in resonance. This particular substitution pattern, with the bromine atom para to the methyl group, creates a distinct electronic profile that influences the regioselectivity of further chemical reactions. The presence of the bromine atom provides a reactive site for cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ossila.com

The significance of this compound lies in its potential as a versatile building block. Halogenated organic compounds, particularly bromo-derivatives, are crucial intermediates in medicinal chemistry. chemicalbook.com The bromine atom can be readily substituted or used in coupling reactions (like Suzuki or Buchwald-Hartwig reactions) to introduce more complex molecular fragments. This makes compounds like this compound valuable for generating libraries of compounds for drug discovery. mdpi.com

For instance, structurally related bromo-methyl-aniline derivatives have been utilized in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, which are important for treating B-cell malignancies and autoimmune diseases. chemicalbook.com Similarly, other substituted anilines serve as precursors for sphingosine-1-phosphate-1 (S1P1) receptor agonists, which have applications in treating autoimmune conditions. chemicalbook.com The N-methyl group can also play a crucial role in modulating the pharmacological properties of a final compound, such as its solubility, metabolic stability, and binding affinity to biological targets.

The study of substituted anilines is deeply rooted in the history of synthetic organic chemistry, dating back to the 19th-century discovery and industrialization of aniline-based dyes. The development of methods to selectively introduce substituents onto the aromatic ring and the amine nitrogen has been a continuous area of research.

Early methods for N-alkylation of anilines often resulted in mixtures of primary, secondary, and tertiary amines. The development of more controlled synthetic routes, such as reductive amination, has been a significant advancement. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.org This method provides a highly efficient and direct way to synthesize secondary and tertiary amines, including substituted N-methylanilines. youtube.com Various reducing agents have been developed and optimized for this purpose, ranging from sodium cyanoborohydride to catalytic hydrogenation, each offering different levels of selectivity and functional group tolerance. youtube.compurdue.edu The synthesis of the specific precursor, 5-bromo-2-methylaniline (B1273131), can be achieved through the bromination of 2-methylaniline, a reaction that itself requires careful control of conditions to achieve the desired regioselectivity. echemi.com

| Synthetic Route | Description | Typical Reagents |

| Reductive Amination | A one-pot reaction between 5-bromo-2-methylbenzaldehyde (B1279380) and methylamine (B109427), followed by reduction of the intermediate imine. | Methylamine, Sodium triacetoxyborohydride (B8407120) or H₂, Pd/C. organic-chemistry.orgyoutube.com |

| N-Alkylation | Direct methylation of the precursor 5-bromo-2-methylaniline. This route may require optimization to prevent over-methylation. | 5-bromo-2-methylaniline, Methyl iodide or Dimethyl sulfate. |

| From Benzyl (B1604629) Bromide | Nucleophilic substitution of 5-bromo-2-methylbenzyl bromide with methylamine. | 5-bromo-2-methylbenzyl bromide, Methylamine. |

While this compound is available as a research chemical, detailed studies focusing specifically on this molecule are not extensively documented in peer-reviewed literature. Therefore, advanced studies would likely focus on exploring its synthetic utility and potential applications based on its structural motifs.

The primary objectives of such research would be:

To develop and optimize synthetic routes for the efficient and scalable production of this compound. This could involve comparing different reductive amination protocols or developing novel catalytic methods for its synthesis.

To explore its reactivity in various cross-coupling reactions. A key objective would be to use the bromine atom as a handle to synthesize a diverse library of derivatives. This would involve studying its performance in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

To utilize the compound as a key intermediate in the synthesis of biologically active molecules. Based on the utility of similar structures, a major goal would be to synthesize novel compounds and screen them for activity against targets like kinases (e.g., BTK), G-protein coupled receptors (e.g., S1P1), or other enzymes and receptors relevant to human diseases. chemicalbook.com

To investigate its potential in materials science. The aromatic and amine functionalities suggest it could be a monomer or a precursor for functional polymers or organic electronic materials. Research could focus on synthesizing and characterizing new materials derived from this compound.

Ultimately, advanced studies would aim to establish this compound as a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the creation of novel and functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

5-bromo-N,2-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3 |

InChI Key |

DCIICBHFLJQIKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Methyl Phenyl Methyl Amine

Established Synthetic Pathways for Substituted Bromoanilines

Traditional methods for the synthesis of substituted bromoanilines like (5-Bromo-2-methyl-phenyl)-methyl-amine have been well-documented and are widely employed in organic synthesis. These pathways include reductive amination, nucleophilic aromatic substitution, and palladium-catalyzed amination, each with distinct mechanisms and applications.

Reductive Amination Strategies

Reductive amination is a versatile method for preparing amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 5-bromo-2-methylbenzaldehyde (B1279380) with methylamine (B109427), followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com The reaction conditions are generally mild, and the one-pot nature of the reaction, where the imine formation and reduction occur sequentially, makes it an efficient and "green" process by reducing the need for intermediate purification steps. wikipedia.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive | Can also reduce the starting aldehyde/ketone |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine in the presence of the carbonyl group | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild, selective, and avoids the use of cyanide | More expensive than other borohydrides |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming carbon-nitrogen bonds on an aromatic ring. wikipedia.org In this approach, a nucleophile, such as methylamine, displaces a leaving group, typically a halide, on the aromatic ring. For the synthesis of this compound, this would involve the reaction of a suitable precursor like 1-bromo-2-methyl-5-nitrobenzene with methylamine.

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. chemistrysteps.com Without such activating groups, the reaction conditions required are often harsh, involving high temperatures and pressures.

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, has become a powerful and widely used method for the synthesis of arylamines. researchgate.netnih.gov This reaction involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, this would entail the coupling of 5-bromo-2-methylaniline (B1273131) with a methylating agent or the direct coupling of 1,5-dibromo-2-methylbenzene with methylamine.

The development of various phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides with various amines under mild conditions. nih.govorganic-chemistry.org The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. organic-chemistry.org

Table 2: Key Components in Palladium-Catalyzed Amination

| Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | tBuBrettPhos, KPhos |

| Base | Promotes the deprotonation of the amine and facilitates reductive elimination | NaOtBu, LiHMDS, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, THF |

Novel and Green Chemistry Synthetic Routes

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel approaches such as photocatalysis and electrochemistry for the synthesis of amines.

Photocatalytic Approaches

Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions. beilstein-journals.org In the context of N-methylation, photocatalytic methods can offer a greener alternative to traditional approaches that often rely on stoichiometric and sometimes toxic reagents. Research has shown the use of iridium-based photocatalysts for the addition of N-methyl-N-((trimethylsilyl)methyl)aniline to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org While not a direct synthesis of the target compound, this demonstrates the potential of photocatalysis in forming C-N bonds and functionalizing amine derivatives.

Electrochemistry-Mediated Synthesis

Electrochemical synthesis uses electrical current to drive chemical transformations, often avoiding the need for chemical oxidants or reductants. nih.gov This approach is gaining traction as a sustainable method for chemical synthesis. Recent studies have demonstrated the electrochemical N-formylation of methylamine using methanol (B129727) as both a reagent and solvent, which proceeds through a methylisocyanide intermediate. nih.gov While this produces a formamide (B127407), subsequent reduction could yield the desired N-methyl amine, highlighting the potential of electrosynthesis in constructing C-N bonds in a more environmentally benign manner.

Biocatalytic Transformations

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, several biocatalytic approaches can be envisioned, primarily focusing on the formation of the C-N bond and subsequent N-methylation.

Enzymatic N-Methylation: Methyltransferases are a class of enzymes that can selectively transfer a methyl group to a substrate. nih.govnih.gov Engineered and naturally occurring methyltransferases have demonstrated efficacy in the N-methylation of various heterocycles and aromatic amines. nih.govnih.gov A plausible biocatalytic route to this compound could involve the use of a methyltransferase to methylate a precursor amine, 5-bromo-2-methylaniline. This reaction typically utilizes a methyl donor, such as S-adenosyl-L-methionine (SAM), which can be regenerated in situ to improve process efficiency. nih.govnih.gov

Biocatalytic Amination: Another potential biocatalytic strategy involves the direct amination of a suitable precursor. Transaminases are a well-studied class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. researchgate.net While direct amination of an aromatic ring is challenging, a multi-step chemoenzymatic route could be designed. For instance, a precursor ketone could be aminated using a transaminase to produce the primary amine, which is then methylated. Alternatively, native amine dehydrogenases have emerged as promising biocatalysts for the synthesis of chiral amines through reductive amination. frontiersin.org

The table below summarizes key findings from studies on biocatalytic N-methylation and amination that could be relevant for the synthesis of this compound.

| Enzyme Class | Substrate Type | Key Advantages | Potential Application |

| Methyltransferases | Aromatic amines, heterocycles | High regioselectivity, mild reaction conditions | N-methylation of 5-bromo-2-methylaniline |

| Transaminases | Ketones, aldehydes | High enantioselectivity for chiral amines | Amination of a ketone precursor |

| Amine Dehydrogenases | Ketones | Direct reductive amination | Synthesis of the primary amine precursor |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving the desired substitution pattern in this compound requires careful control of chemo-, regio-, and stereoselectivity.

Regioselective Synthesis: The synthesis of the precursor, 5-bromo-2-methylaniline, is a critical step that dictates the final substitution pattern. A common strategy for the regioselective bromination of anilines involves the protection of the amino group as an acetanilide (B955). doubtnut.com This directs bromination to the positions ortho and para to the activating methyl group. Subsequent hydrolysis of the acetanilide yields the desired 2-bromo-4-methylaniline. doubtnut.com

For the direct regioselective amination of arenes, photocatalysis has emerged as a powerful tool, allowing for the formation of C-N bonds without the need for pre-functionalization. nih.gov This approach could potentially be applied to a suitably substituted aromatic precursor.

N-Methylation: The N-methylation of aromatic amines can be achieved using various reagents and catalysts. A versatile and selective method for N-methylation utilizes methanol as a sustainable methylating agent in the presence of a heterogeneous platinum-on-carbon (Pt/C) catalyst. shokubai.org This process is reported to be highly selective for the N-monomethylation of aromatic amines. shokubai.org Another approach involves the use of iridium-based catalysts for the monomethylation of aromatic amines with methanol. rsc.org

The following table outlines a potential regioselective synthetic route to this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acetylation | p-Toluidine, Acetic Anhydride | Protection of the amino group |

| 2 | Bromination | N-Acetyl-p-toluidine, Bromine | Regioselective introduction of the bromo group |

| 3 | Hydrolysis | 2-Bromo-N-acetyl-4-methyl aniline (B41778), Acid/Base | Deprotection of the amino group to yield 5-bromo-2-methylaniline |

| 4 | N-Methylation | 5-bromo-2-methylaniline, Methanol, Pt/C catalyst | Selective formation of the methylamino group |

Stereoselective Synthesis: While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of chiral amine derivatives. Asymmetric hydrogenation catalyzed by transition metals is a powerful technique for the enantioselective synthesis of chiral amines. acs.orgnih.gov Chiral reagents, such as tert-butanesulfinamide, are also widely used for the asymmetric synthesis of a variety of amines. yale.edu

Scale-Up Considerations and Process Intensification in Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, and efficiency. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). pharmasalmanac.comscispace.comacs.orgnih.gov

Continuous Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch reactor. nih.govalmacgroup.com This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. pharmasalmanac.comscispace.com For exothermic reactions like nitrations or certain aminations, the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, reducing the risk of thermal runaways. cetjournal.it

The scale-up of flow processes can often be achieved by "numbering-up" (using multiple reactors in parallel) or by extending the operation time, which is generally more straightforward than scaling up batch reactors. acs.orgalmacgroup.com Continuous flow systems can also be integrated with in-line purification and analysis, leading to a more streamlined and efficient manufacturing process. rsc.org

Process Intensification Strategies: Process intensification aims to develop more efficient and sustainable chemical processes. pharmafeatures.comnumberanalytics.comresearchgate.netnumberanalytics.com Key strategies applicable to the synthesis of this compound include:

Solvent Minimization: Reducing the amount of solvent used in reactions and purifications to decrease waste and improve process economics. cetjournal.it

Catalyst Optimization: Utilizing highly active and selective catalysts to improve reaction efficiency and reduce by-product formation. numberanalytics.com

Telescoping Reactions: Combining multiple reaction steps into a single continuous process without isolating intermediates to reduce processing time and waste. acs.org

The table below highlights the benefits of process intensification for the synthesis of this compound.

| Process Intensification Technique | Key Benefits | Relevance to Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved yield and selectivity, easier scale-up | Control of exothermic bromination and amination steps |

| In-line Purification | Reduced workup time, continuous production | Integration of extraction and crystallization steps |

| Catalyst Recycling | Reduced cost, improved sustainability | Use of heterogeneous catalysts for N-methylation |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Methyl Phenyl Methyl Amine

Electrophilic Aromatic Substitution Reactions

Halogenation Studies (Beyond Bromination)

Further halogenation, such as chlorination or iodination, of (5-Bromo-2-methyl-phenyl)-methyl-amine is dictated by the existing substituents. The primary activating groups, the methylamino and methyl groups, direct incoming electrophiles to the positions ortho and para to them. Given the starting material's structure, the available positions for substitution are C3, C4, and C6. The C6 position is ortho to the methylamino group and meta to the bromine, making it a likely site for substitution. The C4 position is para to the methyl group and ortho to the bromine. The C3 position is ortho to the methyl group and meta to both the bromine and methylamino groups. The strong activation and directing influence of the methylamino group suggest that substitution is most likely to occur at the C6 position.

Nitration and Sulfonation Reactivity

Nitration of the parent amine, 5-bromo-2-methylaniline (B1273131), provides significant insight into the reactivity of this compound. The reaction yields 5-Bromo-2-methyl-3-nitroaniline, indicating that the nitro group is introduced at the C3 position. nih.gov This regioselectivity is a result of the combined directing effects of the activating amino and methyl groups, which direct the incoming nitronium ion (NO₂⁺) to this position, which is ortho to the methyl group and meta to the bromo group. nih.gov

Sulfonation of aromatic amines can be complex, as the reaction is often reversible and can be used to introduce a sulfonic acid group as a protecting or directing element. mdpi.com Under typical sulfonation conditions (e.g., using fuming sulfuric acid), the electrophile (SO₃) would be expected to attack the most nucleophilic positions of the ring. Based on the directing effects, the sulfonic acid group would likely be introduced at the C6 position, ortho to the highly activating methylamino group.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally incompatible with aromatic rings bearing an amino group, such as this compound. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom of the amine coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. researchgate.net This interaction forms a complex that deactivates the aromatic ring, rendering it less reactive towards the electrophile. rsc.org

To perform a Friedel-Crafts reaction on this substrate, the amine functionality must first be protected. A common strategy is to convert the amine into an amide, for instance, N-(5-bromo-2-methylphenyl)acetamide. nih.gov This reduces the basicity of the nitrogen and its tendency to coordinate with the Lewis acid. Once protected, the acetylamino group is still an ortho-, para-director, and Friedel-Crafts acylation or alkylation would proceed, with substitution likely occurring at the C6 position, which is para to the bromine and ortho to the amide.

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic substitution on the aromatic ring of this compound primarily involves the displacement of the bromide ion. The feasibility and mechanism of this substitution depend critically on the reaction conditions and the nature of the nucleophile.

Reactivity with Strong Nucleophiles

The direct displacement of the bromine atom by strong nucleophiles via the traditional nucleophilic aromatic substitution (SₙAr) mechanism is generally not favored for this compound. chemistrysteps.comlibretexts.org The SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org this compound lacks such activating groups; the methyl and methylamino groups are electron-donating, which destabilizes the intermediate required for the SₙAr pathway.

Under extremely harsh conditions, using a very strong base like sodium amide (NaNH₂), a substitution reaction could potentially proceed through an elimination-addition mechanism involving a benzyne intermediate. chemistrysteps.com However, this pathway often leads to a mixture of products.

Palladium-Catalyzed Cross-Coupling Reactions

The most effective method for achieving substitution at the C-Br bond of this compound is through palladium-catalyzed cross-coupling reactions. dntb.gov.ua These reactions have revolutionized the synthesis of complex aromatic compounds and are highly tolerant of various functional groups. nih.gov Two of the most significant examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.govmdpi.com It involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This methodology allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the position of the bromine atom. Studies on the closely related 5-bromo-2-methylpyridin-3-amine demonstrate successful coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions with a Related Substrate

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75 | mdpi.com |

| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 | mdpi.com |

| 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 | mdpi.com |

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nlias.ac.in This allows for the synthesis of a wide array of more complex diaryl or alkyl-aryl amines. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction, enabling the coupling of a wide variety of amines with aryl halides. rug.nlias.ac.in

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Reference |

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | rug.nlias.ac.in |

| Aryl Bromide | Aniline (B41778) derivative | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | ias.ac.in |

These palladium-catalyzed methods provide a reliable and high-yielding route to functionalize the C-Br bond of this compound, overcoming the inherent low reactivity of the substrate in classical nucleophilic aromatic substitution reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the position of the bromine atom.

Detailed Research Findings: While specific studies on this compound are not available, research on the closely related 4-bromo-2-methylaniline provides insight into the expected reaction conditions. For instance, the Suzuki coupling of an imine derivative of 4-bromo-2-methylaniline with various arylboronic acids has been successfully achieved using a palladium(0) catalyst. The reaction typically proceeds at elevated temperatures in the presence of a base to facilitate the transmetalation step.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | Good to Excellent |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | Good to Excellent |

This table presents representative conditions for Suzuki-Miyaura coupling based on analogous reactions of similar bromoaniline derivatives. The specific yield will depend on the nature of the boronic acid used.

Sonogashira Coupling Reactions

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org

Detailed Research Findings: The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides but can be achieved under appropriate conditions. For an electron-rich substrate like this compound, heating is often required to achieve good conversion. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to the copper co-catalyst. libretexts.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. to 70 |

| Pd(OAc)₂ | None | Piperidine | DMF | 100 |

| [Pd(allyl)Cl]₂ / Ligand | CuI | DIPA | THF | 60 |

This interactive data table outlines typical conditions for Sonogashira coupling reactions of aryl bromides. The optimal conditions can vary depending on the specific alkyne and ligand used.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgacsgcipr.org This reaction would allow for the introduction of a second, different amine substituent onto the aromatic ring of this compound.

Detailed Research Findings: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. acsgcipr.orgnih.gov For the coupling of an aryl bromide with a secondary amine, a variety of effective catalytic systems have been developed. The selection of the ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. Strong bases such as sodium tert-butoxide are commonly employed to facilitate the deprotonation of the amine. nih.gov

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | 100 |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 |

This table showcases common catalytic systems used for the Buchwald-Hartwig amination of aryl bromides with secondary amines. The choice of conditions will depend on the specific amine coupling partner.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are additional powerful palladium-catalyzed methods for forming carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. wikipedia.orgorganic-chemistry.orgnrochemistry.comorganic-chemistry.orgwikipedia.org

Negishi Coupling: Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net The Negishi coupling of this compound with an organozinc reagent would provide a versatile route to various substituted derivatives. Both palladium and nickel catalysts can be employed for this transformation. wikipedia.org

Stille Coupling: Organostannanes are stable and tolerant of a wide range of functional groups, making the Stille coupling a reliable synthetic method. organic-chemistry.orgnrochemistry.comwikipedia.orgresearchgate.netuwindsor.ca However, the toxicity of organotin compounds is a significant drawback. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Catalyst | Organometallic Reagent | Solvent |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | R-ZnX | THF or DMF |

| Stille | Pd(PPh₃)₄ | R-SnBu₃ | Toluene or DMF |

This interactive data table provides a general overview of the conditions for Negishi and Stille couplings of aryl bromides. Specific conditions can be optimized based on the coupling partners.

Copper-Mediated Coupling Reactions

The Ullmann condensation is a classical copper-mediated reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org It represents an alternative to the palladium-catalyzed methods, though it often requires harsher reaction conditions, such as higher temperatures. wikipedia.org

Detailed Research Findings: The traditional Ullmann reaction involves stoichiometric amounts of copper, but modern protocols often utilize catalytic amounts of a copper salt in the presence of a ligand. For the N-arylation of an amine with an aryl bromide, a copper(I) salt is typically used as the catalyst, often in a polar, high-boiling solvent. The addition of a ligand, such as a diamine, can significantly improve the efficiency of the reaction.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| CuI | L-proline | K₂CO₃ | DMSO | 110 |

| Cu Powder | None | K₂CO₃ | Water | 100 |

| CuI | Phenanthroline | Cs₂CO₃ | NMP | 150 |

This table illustrates typical conditions for copper-mediated N-arylation of aryl bromides. The reactivity can be influenced by the electronic properties of the aryl bromide and the nature of the amine.

Reactions Involving the Amine Functional Group

The secondary amine group in this compound is nucleophilic and can readily participate in reactions such as acylation and sulfonylation.

Acylation and Sulfonylation Studies

Acylation: Acylation of the secondary amine with an acylating agent, such as an acid chloride or anhydride, would yield the corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. youtube.comlearncbse.in

Sulfonylation: Similarly, sulfonylation with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base, would produce a sulfonamide. researchgate.netsemanticscholar.orgnih.govsemnan.ac.ir

Detailed Research Findings: The acylation of anilines is a well-established transformation. For a secondary amine like this compound, the reaction with acetic anhydride or acetyl chloride would be expected to proceed readily. The sulfonylation of amines is also a common reaction, providing stable sulfonamides. The reaction of anilines with p-toluenesulfonyl chloride often proceeds efficiently at room temperature, sometimes even without a solvent. semanticscholar.org

| Reaction | Reagent | Base | Solvent |

| Acylation | Acetic Anhydride | Pyridine | Dichloromethane |

| Acylation | Acetyl Chloride | Triethylamine | THF |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane |

| Sulfonylation | p-Toluenesulfonyl Chloride | None | Neat |

This table provides representative conditions for the acylation and sulfonylation of secondary amines. The choice of base and solvent can be adjusted to optimize the reaction.

Alkylation and Arylation of the Amine

The secondary amine group in this compound is nucleophilic and readily undergoes reactions with electrophiles such as alkyl and aryl halides.

Alkylation: The nitrogen atom can attack an alkyl halide in a nucleophilic substitution reaction to form a tertiary amine. This process can continue to form a quaternary ammonium salt if an excess of the alkylating agent is used. The methylamine (B109427) group acts as a nucleophile, enabling the formation of more complex amine derivatives smolecule.com. The synthesis of mixed secondary amines can be challenging as alkylation of primary or secondary amines often leads to non-selective over-alkylation, sometimes necessitating the use of protecting groups for controlled synthesis acs.org.

Arylation: N-arylation of the amine can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. In these reactions, an aryl halide or boronic acid is coupled with the amine in the presence of a suitable metal catalyst, typically copper or palladium. For instance, Chan-Lam coupling often utilizes a copper(II) catalyst and a base like triethylamine or pyridine to facilitate the formation of the C-N bond nih.gov. These bases assist in the catalytic cycle and neutralize acid byproducts nih.gov.

| Reaction Type | Reagents | Typical Catalyst | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | None (Direct Nucleophilic Substitution) | Tertiary Amine / Quaternary Ammonium Salt |

| N-Arylation (Chan-Lam) | Aryl Boronic Acid | Cu(OAc)₂ | Tertiary Aryl Amine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (e.g., Ph-Br) | Palladium complex (e.g., Pd₂(dba)₃) with a ligand | Tertiary Aryl Amine |

Formation of Imines and Amides

Imine Formation: this compound, as a secondary amine, reacts with aldehydes and ketones to form enamines, not imines. The reaction proceeds via an iminium ion intermediate. The initial step is the nucleophilic addition of the amine to the carbonyl carbon chemistrysteps.com. This is followed by proton transfers and the elimination of a water molecule to form a C=N double bond, creating an electrophilic iminium ion chemistrysteps.comlumenlearning.com. Since the nitrogen atom in the intermediate formed from a secondary amine lacks a proton to eliminate, a proton is instead removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine chemistrysteps.com. The reaction is reversible and typically catalyzed by a mild acid, with the optimal pH often being around 5 lumenlearning.comlibretexts.org.

Amide Formation: Amides can be synthesized from this compound by reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. For example, reacting the amine with an acyl chloride results in a nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and formation of the corresponding N-methyl-N-(5-bromo-2-methylphenyl) amide. A similar reaction occurs with acid anhydrides, as seen in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from the corresponding amine and acetic anhydride mdpi.com.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The amine functional group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions smolecule.com. Mild oxidation may lead to the formation of imines or enamines, though with secondary amines, other pathways are possible. Stronger oxidation can lead to more complex products or degradation of the molecule. The presence of the electron-rich aromatic ring also makes it susceptible to oxidative processes.

Reductive Transformations: The primary site for reduction in this compound is the carbon-bromine bond. The aryl bromide can undergo reductive dehalogenation using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or treatment with reducing agents like lithium aluminum hydride, although the latter is more commonly used for reducing polar double bonds pearson.com. This would yield N,2-dimethylaniline. The aromatic ring itself can be reduced under more forcing conditions (high pressure and temperature hydrogenation with specific catalysts like rhodium or ruthenium), but this is a less common transformation for this type of substrate.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are not widely documented, the principles of physical organic chemistry allow for the elucidation of its reaction pathways.

Transition state analysis involves studying the high-energy intermediate state that molecules pass through during a chemical reaction. For reactions like the nucleophilic substitution involved in alkylation or the nucleophilic aromatic substitution (SNAr) that could occur at the bromine-substituted carbon, computational methods such as Density Functional Theory (DFT) are often employed nih.gov. These calculations can model the geometry and energy of the transition state, providing insight into the reaction barrier and the factors that influence it. For some SNAr reactions, a concerted mechanism involving a single transition state has been identified through both experimental data and computational analysis acs.org.

Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates that may form during a reaction. For the reactions of this compound, techniques like NMR, IR, and mass spectrometry could be employed. For instance, in the formation of an enamine, the key iminium ion intermediate could potentially be observed under specific conditions using NMR spectroscopy. In a study of a different reaction, deuteration observed via ¹H NMR was used to demonstrate the reactivity of a specific carbon atom, providing evidence for the proposed reaction mechanism mdpi.com. Similarly, mass spectrometry is frequently used to identify reaction products and can provide evidence for the structure of intermediates mdpi.com.

Derivatization and Analog Synthesis of 5 Bromo 2 Methyl Phenyl Methyl Amine

Synthesis of N-Substituted Analogs

The nitrogen atom of the methyl-amine group serves as a key handle for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties.

The synthesis of N-alkyl and N-aryl analogs of (5-Bromo-2-methyl-phenyl)-methyl-amine is a common strategy to explore the impact of various substituents on the molecule's characteristics.

N-Alkylation: The introduction of additional alkyl groups onto the nitrogen atom can be achieved through several established methods. One common approach is the reaction with alkyl halides in the presence of a base. psu.edu This reaction proceeds via an SN2 mechanism. Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. nih.govrsc.org This green chemistry approach is highly efficient and produces water as the only byproduct. rsc.org Reductive amination, involving the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent, is another viable route for N-alkylation.

N-Arylation: The formation of a new nitrogen-carbon bond with an aromatic ring is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. nih.gov Copper-catalyzed methods, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative pathways. mdpi.commdpi.com The Chan-Lam coupling, which uses aryl boronic acids as the arylating agent, is often favored due to its mild reaction conditions. mdpi.comnih.gov

| Reaction Type | Alkylating/Arylating Agent | Catalyst/Reagents | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, EtI) | Base (e.g., K₂CO₃) | (5-Bromo-2-methyl-phenyl)-dialkyl-amine |

| N-Alkylation (Borrowing Hydrogen) | Alcohol (e.g., Benzyl (B1604629) alcohol) | Ir or Ru complex, Base (e.g., KOtBu) | N-Benzyl-(5-Bromo-2-methyl-phenyl)-methyl-amine |

| N-Arylation (Buchwald-Hartwig) | Aryl Bromide (e.g., Bromobenzene) | Pd catalyst, Ligand (e.g., BrettPhos) | N-Aryl-(5-Bromo-2-methyl-phenyl)-methyl-amine |

| N-Arylation (Chan-Lam) | Aryl Boronic Acid | Cu(OAc)₂ | N-Aryl-(5-Bromo-2-methyl-phenyl)-methyl-amine |

The introduction of heterocyclic moieties onto the amine nitrogen can significantly alter the biological and physicochemical properties of the parent molecule. The synthesis of these analogs generally follows the same principles as N-arylation, utilizing transition-metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have proven effective in coupling heterocyclic halides or boronic acids with amines. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific heterocyclic systems to achieve good yields.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. organic-chemistry.org This is achieved by converting the amine into a less reactive functional group, most commonly a carbamate. masterorganicchemistry.com The choice of protecting group is crucial, as it must be stable under the subsequent reaction conditions and easily removable without affecting other parts of the molecule. organic-chemistry.org

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu and is notably labile under mild basic conditions (e.g., using piperidine), making it orthogonal to both Boc and Cbz groups. organic-chemistry.org

Tosyl (Ts): The tosyl group is a robust protecting group, installed using tosyl chloride. Its removal typically requires harsh conditions, such as treatment with sodium in liquid ammonia (B1221849). thieme-connect.de

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Carboxybenzyl | Cbz | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) organic-chemistry.org |

| Tosyl | Ts | Tosyl Chloride (TsCl) | Sodium in liquid ammonia thieme-connect.de |

Aromatic Ring Functionalization and Modification

The phenyl ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the bromo, methyl, and N-methylamino groups.

Further halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org The directing effects of the substituents on the ring must be considered. The N-methylamino group is a powerful activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The bromo group is deactivating but ortho-, para-directing. The positions open for substitution are C-3, C-4, and C-6. The strong activating effect of the amino group will likely direct incoming electrophiles to the positions ortho and para to it (C-4 and C-6).

Nitration: The introduction of a nitro group onto the aromatic ring is a key transformation. rushim.ru This is typically achieved by treating the substrate with a mixture of nitric acid and sulfuric acid. rushim.ruyoutube.com The powerful activating effect of the N-methylamino group makes the ring highly susceptible to nitration. To control the reaction and prevent oxidation, the reaction is often carried out at low temperatures. The nitro group is expected to be directed to the positions ortho or para to the amine, resulting primarily in 4-nitro or 6-nitro derivatives. The compound (5-Bromo-2-nitro-phenyl)-methyl-amine is a known chemical, suggesting that nitration of the parent aniline (B41778) followed by N-methylation is a viable synthetic route. echemi.comchemicalbook.com

Amino Analogs: An aromatic nitro group can be readily converted to a primary amino group through reduction. A wide variety of reducing agents can accomplish this transformation, including metals in acidic solution (e.g., SnCl₂, Fe/HCl) or catalytic hydrogenation (H₂ with catalysts like Pd, Pt, or Ni). The resulting amino analog, containing two nitrogen-based functional groups, can serve as a versatile building block for further derivatization, such as in the synthesis of heterocyclic ring systems.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | (4,5-Dibromo-2-methyl-phenyl)-methyl-amine |

| Nitration | HNO₃, H₂SO₄ | (5-Bromo-2-methyl-4-nitro-phenyl)-methyl-amine and/or (5-Bromo-2-methyl-6-nitro-phenyl)-methyl-amine |

| Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | (4-Amino-5-bromo-2-methyl-phenyl)-methyl-amine |

Carboxylation and Formylation

Introducing carboxyl (-COOH) and formyl (-CHO) groups onto the aromatic ring of this compound can significantly alter its electronic and steric properties. These functional groups serve as key handles for further synthetic transformations.

Carboxylation: The direct carboxylation of the aromatic ring can be challenging but may be achieved through methods like ortho-lithiation followed by quenching with carbon dioxide. The N-methylamino group is a potential directed metalation group (DMG), although it is weaker than others. Protection of the amine, for instance as a pivaloyl amide, can enhance its directing ability, favoring lithiation at the C6 position, ortho to the amine. Subsequent reaction with CO₂ would yield the corresponding benzoic acid derivative.

Formylation: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings, such as N,N-disubstituted anilines. wikipedia.orgijpcbs.com The N-methylamino group is a strong activating, ortho, para-director. Given that the position para to the amine is blocked by the bromine atom, formylation is predicted to occur at the C6 position, which is ortho to the amine. The reaction typically employs a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgchemijournal.com

| Reaction | Reagents & Conditions | Predicted Major Product | Notes |

|---|---|---|---|

| Carboxylation (via Directed ortho-Metalation) | 1. Protection (e.g., PivCl) 2. s-BuLi, THF, -78 °C 3. CO₂(s) 4. Acid workup & deprotection | 6-Amino-2-bromo-3-methylbenzoic acid derivative | Requires amine protection to be effective as a directed metalation group. sci-hub.se |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF, 0 °C to heat | 2-Bromo-5-(methylamino)-4-methylbenzaldehyde | The N-methylamino group strongly directs the electrophile to the ortho C6 position. wikipedia.org |

Side-Chain Modifications (Methyl Group at C2)

The methyl group at the C2 position represents another key site for synthetic modification, allowing for transformations that extend the molecular scaffold from the benzylic position.

Oxidation: The benzylic methyl group is susceptible to oxidation by strong oxidizing agents. Reagents such as hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.comlibretexts.orglibretexts.org This transformation converts the starting material into 4-bromo-2-(methylamino)benzoic acid. It is important to note that the reaction conditions are harsh and may require protection of the amine group to prevent side reactions. Milder oxidation conditions could potentially yield the corresponding benzaldehyde, though over-oxidation to the carboxylic acid is common. masterorganicchemistry.com

Reduction: While the methyl group itself cannot be reduced further, if it is first oxidized to a carbonyl group (aldehyde or ketone), subsequent reduction reactions can be performed. For example, if 4-bromo-2-(methylamino)benzaldehyde were synthesized, the formyl group could be reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

| Reaction Type | Reagents & Conditions | Starting Material | Product |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄, H₂O, heat | This compound | 4-Bromo-2-(methylamino)benzoic acid |

| Carbonyl Reduction | NaBH₄, MeOH | 4-Bromo-2-(methylamino)benzaldehyde | (4-Bromo-2-(methylamino)phenyl)methanol |

The benzylic hydrogens of the methyl group can be selectively replaced with halogens via free-radical halogenation. ucalgary.ca The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light (hν) is a standard method for benzylic bromination. jove.commasterorganicchemistry.comwikipedia.org This reaction is highly regioselective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. jove.com This method would convert this compound into (5-Bromo-2-(bromomethyl)-phenyl)-methyl-amine, a versatile intermediate for further nucleophilic substitution reactions.

| Reaction | Reagents & Conditions | Product | Utility of Product |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN (cat.), CCl₄, reflux | (5-Bromo-2-(bromomethyl)-phenyl)-methyl-amine | Intermediate for nucleophilic substitution to introduce ethers, esters, amines, etc. at the benzylic position. |

Design and Synthesis of Multi-functionalized Analogs

By combining the reactions described above, a wide array of multi-functionalized analogs can be designed and synthesized. The reactivity of the three key positions—the aromatic ring, the benzylic methyl group, and the bromine atom—can be exploited in sequential or orthogonal synthetic strategies.

For example, a synthetic pathway could begin with the benzylic bromination of the methyl group using NBS. The resulting (5-Bromo-2-(bromomethyl)-phenyl)-methyl-amine can then be subjected to nucleophilic substitution with a variety of nucleophiles (e.g., alkoxides, cyanides, azides) to introduce diversity at the benzylic position. Subsequently, the bromine atom on the aromatic ring can be used in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to introduce aryl, heteroaryl, or alkynyl substituents. This strategic approach allows for the systematic modification of the molecule at multiple points, enabling the creation of complex and diverse structures from a single starting material.

Library Synthesis and Combinatorial Approaches

The structure of this compound is well-suited for the parallel synthesis of compound libraries. The aryl bromide functionality is a particularly powerful handle for combinatorial chemistry, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with a vast array of commercially available boronic acids and esters to introduce diverse aryl, heteroaryl, or alkenyl groups at the C5 position. rsc.orgresearchgate.net This reaction is known for its broad functional group tolerance, making it ideal for library synthesis. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates, creating new C-N bonds. wikipedia.orgrsc.org This would generate a library of analogs with different substituents replacing the bromine atom.

A typical combinatorial approach would involve dispensing the parent compound into a multi-well plate and then adding different coupling partners (e.g., a unique boronic acid or amine) and the catalyst system to each well. This parallel workflow enables the rapid generation of hundreds or thousands of distinct analogs for biological screening.

| Library Strategy | Key Reaction | Point of Diversity | Example Coupling Partners |

|---|---|---|---|

| Aryl/Heteroaryl Diversification | Suzuki-Miyaura Coupling | C5 (replacing Br) | Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid |

| Amine/Amide Diversification | Buchwald-Hartwig Amination | C5 (replacing Br) | Morpholine, Piperazine, Aniline, Benzamide |

| Benzylic Diversification | Nucleophilic Substitution (on brominated intermediate) | C2-methyl group | Sodium methoxide, Potassium cyanide, Sodium azide |

Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 Methyl Phenyl Methyl Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For (5-Bromo-2-methyl-phenyl)-methyl-amine, a suite of advanced NMR experiments provides comprehensive structural details.

Due to the substitution pattern on the aromatic ring (bromo at C5, methyl at C2, and methyl-amine at C1), the three aromatic protons are distinct, leading to a complex but interpretable splitting pattern in the ¹H NMR spectrum. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating methyl and amine groups and the electron-withdrawing bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on established substituent effects in related aromatic compounds. Actual experimental values may vary based on solvent and concentration.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~6.9 - 7.1 | - |

| H4 | ~6.6 - 6.8 | - |

| H6 | ~7.2 - 7.4 | - |

| N-H | Variable, broad (~3.5 - 4.5) | - |

| C1-N-CH₃ | ~2.8 - 3.0 | ~30 - 32 |

| C2-CH₃ | ~2.2 - 2.4 | ~17 - 19 |

| C1 | - | ~145 - 148 |

| C2 | - | ~128 - 131 |

| C3 | - | ~130 - 133 |

| C4 | - | ~118 - 121 |

| C5 | - | ~115 - 118 |

| C6 | - | ~125 - 128 |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for confirming the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the adjacent aromatic protons H3 and H4. A weaker, long-range coupling might be observed between H4 and H6. This confirms their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals. For instance, the proton signal at ~7.0 ppm would correlate with the C3 carbon signal, the proton signal at ~2.8 ppm would correlate with the N-methyl carbon, and the signal at ~2.3 ppm would correlate with the C2-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular structure. Key expected correlations would include:

The N-methyl protons (~2.8 ppm) showing correlations to C1 and the N-methyl carbon itself.

The C2-methyl protons (~2.3 ppm) showing correlations to C1, C2, and C3.

The aromatic proton H6 showing correlations to C2, C4, and C5, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would show through-space correlations between the N-methyl protons and the proton at the H6 position, as well as between the C2-methyl protons and the proton at the H3 position. These correlations provide definitive evidence for the relative placement of the substituents on the aromatic ring.

Solid-State NMR (SSNMR) provides insights into the structure and dynamics of molecules in their crystalline form. For this compound, SSNMR can be particularly informative. The technique is sensitive to molecular packing, polymorphism, and the local environment of each nucleus. acs.org

The presence of the bromine atom introduces challenges and opportunities. Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei. huji.ac.il This means their interaction with the local electric field gradient results in very broad NMR signals, which can be difficult to observe directly with high resolution. huji.ac.ilresearchgate.net However, their quadrupolar parameters, such as the nuclear quadrupole coupling constant (C_Q_), are highly sensitive to the symmetry of the local electronic environment. researchgate.net Therefore, ⁷⁹Br/⁸¹Br SSNMR can be a powerful probe for characterizing the C-Br bond and detecting different crystalline forms or hydration states. acs.org Furthermore, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution spectra of the carbon and nitrogen atoms in the solid state, revealing information about distinct molecular conformations present in the crystal lattice. researchgate.net

Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational exchange or restricted rotation. ox.ac.uk In N-substituted anilines, rotation around the C(aryl)-N bond can be hindered due to steric interactions with ortho substituents. researchgate.net

In the case of this compound, the methyl group at the C2 position can sterically hinder the rotation of the N-methyl group. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). ox.ac.uk As the temperature is increased, the rate of rotation increases. This would cause the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. rsc.org Analyzing the spectra at different temperatures allows for the calculation of the energy barrier to this rotation, providing valuable thermodynamic data about the molecule's conformational dynamics. ox.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govmdpi.com These two techniques are often complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

The vibrational spectrum of this compound can be analyzed by assigning specific absorption bands to the vibrations of its constituent functional groups. orgchemboulder.com

N-H Vibrations: As a secondary amine, the molecule will exhibit a single, moderately sharp N-H stretching band in the IR spectrum, typically in the range of 3310-3350 cm⁻¹. orgchemboulder.comlibretexts.org The N-H bending vibration may appear in the 1550-1650 cm⁻¹ region, though it can be difficult to distinguish from aromatic C=C stretching bands. A broad N-H wagging band can also be expected between 665-910 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. ijtsrd.com Aliphatic C-H stretching from the two methyl groups will appear as strong bands in the 2850-2960 cm⁻¹ region. libretexts.org C-H bending vibrations (in-plane and out-of-plane) for the substituted aromatic ring will give rise to a pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is diagnostic of the 1,2,4-trisubstitution pattern. libretexts.org

C-N and C-Br Vibrations: The C(aromatic)-N stretching vibration for aromatic amines typically results in a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com The C-Br stretching vibration is expected to produce a moderate to strong band at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3310 - 3350 | Medium, Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium to Strong (multiple bands) |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| C-H Bend (Aliphatic) | -CH₃ | 1375 - 1450 | Medium |

| C-N Stretch (Aromatic) | Ar-N | 1250 - 1335 | Strong |

| C-H Bend (Out-of-plane) | Phenyl Ring | 750 - 900 | Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium to Strong |

Vibrational spectroscopy can also be employed for conformational analysis, as different rotational isomers of a molecule will have slightly different vibrational frequencies. rsc.org By comparing the spectra of the compound in different phases (e.g., solid crystal vs. liquid/solution), one can identify bands that are present in one phase but absent in another. This often indicates the "freezing out" of a single conformer in the rigid crystalline lattice, whereas multiple conformers may coexist in the liquid state. archive.org

For this compound, this analysis could focus on the fingerprint region, where C-C, C-N, and C-Br stretching and bending modes are found. Subtle shifts or the appearance/disappearance of peaks in this region upon changing temperature or solvent polarity could provide evidence for the presence of different conformers arising from rotation around the C(aryl)-N bond. rsc.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation patterns are distinctly influenced by the compound's structural components: the brominated aromatic ring and the methyl-amine side chain.

High-Resolution Mass Spectrometry (HRMS) is indispensable for assigning an unambiguous elemental composition to a molecule through highly accurate mass measurements. The molecular formula for this compound is established as C₉H₁₂BrN. chemicalbook.comcymitquimica.com A hallmark of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, designated as M and M+2. docbrown.infolibretexts.org This pattern arises from the natural isotopic abundance of bromine, which consists of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. libretexts.org

HRMS can precisely measure the masses of these isotopic ions, providing definitive confirmation of the presence and number of bromine atoms in the molecule. The expected high-resolution masses for the molecular ions are detailed in the table below.

| Ion Formula | Isotope | Calculated m/z |

| [C₉H₁₂BrN]⁺• | ⁷⁹Br | 213.01537 |

| [C₉H₁₂BrN]⁺• | ⁸¹Br | 215.01332 |

To further probe the molecular structure, tandem mass spectrometry (MS/MS) is utilized. This technique involves the isolation of a precursor ion, typically the molecular ion, which is then subjected to fragmentation. The analysis of the resulting product ions provides detailed insights into the molecule's connectivity. The fragmentation of this compound is anticipated to follow pathways characteristic of both aromatic amines and halogenated compounds. libretexts.orglibretexts.org

Key fragmentation mechanisms include:

Alpha-Cleavage: A common pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this molecule, the cleavage of the benzylic C-C bond is a probable event, leading to the formation of a stable, resonance-delocalized cation.

C-Br Bond Cleavage: The carbon-bromine bond is relatively weak and its cleavage results in the loss of a bromine radical, a characteristic fragmentation for alkyl and aryl halides. docbrown.infoyoutube.com

The table below outlines the predicted major fragment ions based on these established fragmentation principles.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway Description |

| 213 | 215 | [C₉H₁₂BrN]⁺• | Molecular Ion (Parent Ion) |

| 198 | 200 | [C₈H₉BrN]⁺ | Loss of a methyl radical (•CH₃) from the N-methyl group. |

| 170 | 172 | [C₇H₆Br]⁺ | α-cleavage (benzylic cleavage) with charge retained on the brominated aromatic fragment. |

| 134 | 134 | [C₉H₁₂N]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 44 | 44 | [CH₂NHCH₃]⁺ | α-cleavage (benzylic cleavage) with charge retained on the amine-containing fragment. |

Note: This data is predictive and based on established fragmentation patterns for compounds with similar functional groups.

X-ray Crystallography and Single-Crystal Diffraction

While a published crystal structure for this compound is not available, its solid-state characteristics can be reliably predicted based on crystallographic data from analogous brominated aromatic molecules. researchgate.netnih.govnih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

The molecular conformation in the solid state would reveal the orientation of the methyl-amine substituent relative to the plane of the phenyl ring. The steric hindrance and electronic nature of the bromine atom and the methyl group at the 5- and 2-positions, respectively, would heavily influence how individual molecules arrange themselves into a repeating lattice structure. This crystal packing is a key determinant of the material's bulk properties, such as density and thermal stability.

The stability of the crystalline form of this compound would be derived from a combination of non-covalent intermolecular forces.

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor and can form interactions with electronegative atoms on adjacent molecules, such as nitrogen (N-H···N) or bromine (N-H···Br). These interactions often guide the formation of one- or two-dimensional molecular assemblies. nih.gov

Halogen Bonding: The bromine atom can function as an electrophilic region (a σ-hole) and interact with nucleophilic sites on neighboring molecules, an interaction known as halogen bonding. Br···N and Br···Br contacts are significant in directing crystal packing in similar halogenated compounds. nih.gov For example, Br···Br interactions with distances around 3.45 Å have been documented. nih.gov

Other Forces: Additional stabilization would be provided by weaker forces, including van der Waals interactions and potential π–π stacking between the aromatic rings of parallel molecules. nih.gov

The following table summarizes the types of intermolecular interactions expected to be present in the crystal structure.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Potential Role in Crystal Structure |

| Hydrogen Bond | N-H | N | 2.9 - 3.2 | Formation of molecular chains or dimers. |

| Halogen Bond | C-Br | Br | 3.4 - 3.7 | Stabilization of packing motifs. |

| π–π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 3.8 | Contributes to overall lattice stability. |

Note: The distance ranges are typical values observed in organic molecular crystals.

Co-crystallization is a crystal engineering strategy that involves combining a target molecule with a carefully selected "co-former" molecule in a defined stoichiometric ratio to create a new, homogeneous crystalline phase. nih.gov This technique is widely used to modify the physicochemical properties of a substance, such as its solubility or melting point, without altering its covalent bonds.

For this compound, suitable co-formers would be molecules capable of forming strong and predictable non-covalent interactions with its functional groups. Given the presence of the hydrogen-bond-donating amine group, carboxylic acids would be excellent candidates for co-formers, as they are known to form robust hydrogen-bonded synthons with amines. mdpi.com The formation of a co-crystal is thermodynamically driven by the stability of the new crystal lattice compared to the lattices of the individual components. X-ray diffraction would be essential to confirm the creation of a new co-crystalline phase and to analyze the specific intermolecular interactions that govern its structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectrum of an aromatic amine like this compound is primarily governed by the transitions of electrons within the phenyl ring and the non-bonding electrons on the nitrogen atom. The presence of substituents—a bromine atom, a methyl group, and a methylamino group—on the benzene (B151609) ring influences the energy of these transitions and, consequently, the absorption and emission wavelengths.

The UV-Vis absorption spectrum of substituted anilines typically displays two main absorption bands originating from π → π* transitions within the benzene ring. acs.orgresearchgate.net These correspond to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

π → π Transitions:* Aromatic compounds exhibit characteristic absorptions due to the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. For aniline (B41778) and its derivatives, a strong absorption band, analogous to the benzene B-band, is typically observed in the 230-270 nm range. A weaker, longer-wavelength band, corresponding to the benzene A-band, is often seen between 270-310 nm. researchgate.net The methyl and methylamino groups act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. The bromine atom, also an auxochrome, contributes to this red shift. uobabylon.edu.iq

n → π Transitions:* The nitrogen atom of the methylamino group possesses a lone pair of non-bonding electrons (n-electrons). Transitions of these electrons to an anti-bonding π* orbital of the aromatic ring are also possible. These n → π* transitions are generally of much lower intensity than π → π* transitions and are often submerged within the stronger π → π* absorption bands.

Fluorescence emission occurs when the molecule returns from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (a lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence intensity and quantum yield are sensitive to the molecular structure and the local environment.

Hypothetical UV-Vis Absorption and Fluorescence Data

The following table presents hypothetical spectroscopic data for this compound in a non-polar solvent like cyclohexane (B81311) to illustrate typical values for this class of compounds.

| Spectroscopic Parameter | Hypothetical Value | Transition Assignment |

| λmax, abs 1 (nm) | ~245 | π → π* (B-band) |

| εmax 1 (L mol⁻¹ cm⁻¹) | ~12,000 | - |

| λmax, abs 2 (nm) | ~295 | π → π* (A-band) |

| εmax 2 (L mol⁻¹ cm⁻¹) | ~2,500 | - |

| λmax, em (nm) | ~340 | S₁ → S₀ Fluorescence |

| Stokes Shift (nm) | ~45 | - |

Solvatochromism describes the shift in the position of absorption or emission bands of a substance in response to a change in the polarity of the solvent. acs.org This effect is particularly pronounced in molecules where the electronic transition is associated with a significant change in the dipole moment between the ground and excited states.

For aromatic amines, the excited state is generally more polar than the ground state due to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting aromatic ring.

Positive Solvatochromism: In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This results in a decrease in the energy gap for the transition, causing a bathochromic (red) shift in the absorption spectrum. This phenomenon is known as positive solvatochromism. uobabylon.edu.iq

Fluorescence Solvatochromism: The solvatochromic effect is often more dramatic in fluorescence spectra. After excitation, the solvent molecules have time to reorient around the highly polar excited state, leading to even greater stabilization. This causes a significant red shift in the emission wavelength as solvent polarity increases.

Hypothetical Solvatochromic Data

This table illustrates the expected solvatochromic shifts for the longest wavelength absorption band and the emission band of this compound in solvents of varying polarity.

| Solvent | Polarity Index (ET(30)) | Hypothetical λmax, abs (nm) | Hypothetical λmax, em (nm) |

| n-Hexane | 31.0 | 294 | 338 |